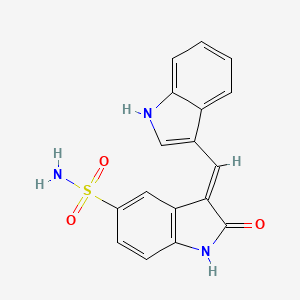

(3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide

Description

(3E)-3-(1H-Indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide is a synthetic indole derivative characterized by a conjugated exocyclic double bond (E-configuration), a 2-oxoindole core, and a sulfonamide group at the 5-position. This compound has garnered interest due to its structural similarity to bioactive indole derivatives, particularly in targeting enzymes such as cyclooxygenases (COX) and tyrosine kinases like spleen tyrosine kinase (Syk) . Its synthesis typically involves condensation reactions between indole aldehydes and sulfonamide precursors, followed by characterization via NMR, mass spectrometry, and X-ray crystallography (when applicable) .

Properties

Molecular Formula |

C17H13N3O3S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide |

InChI |

InChI=1S/C17H13N3O3S/c18-24(22,23)11-5-6-16-13(8-11)14(17(21)20-16)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)(H2,18,22,23)/b14-7+ |

InChI Key |

AFTGOSQNWXOYGE-VGOFMYFVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/3\C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with 2-oxo-1H-indole-5-sulfonamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfone derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide. For instance, a series of oxindole derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cells. The results indicated that specific derivatives exhibited significant cytotoxic effects, suggesting that modifications to the indole structure can enhance anticancer potency .

Antibacterial Properties

The antibacterial efficacy of indole-based compounds has been well-documented. Compounds similar to (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. A study demonstrated that various synthesized indole derivatives displayed promising antibacterial activity, indicating their potential as lead compounds in antibiotic development .

Inhibition of Kinases

The compound's structure resembles that of known kinase inhibitors, making it a candidate for further exploration in kinase inhibition studies. Kinases are critical in numerous signaling pathways associated with cancer progression and other diseases. Research has shown that oxindole derivatives can selectively inhibit specific kinases, leading to reduced tumor growth in preclinical models. For example, a series of oxindole amides were screened for their inhibitory activity against over 400 kinases, revealing several potent inhibitors with potential therapeutic applications .

Anti-inflammatory Effects

Indole derivatives, including sulfonamides like (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide, have been investigated for their anti-inflammatory properties. These compounds may inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. A recent review discussed various scaffolds of COX inhibitors derived from indole structures, emphasizing their potential in treating inflammatory diseases .

Neurological Applications

There is emerging evidence suggesting that oxindole compounds may be beneficial in treating neurological disorders. Certain derivatives have shown efficacy in models of autoimmune encephalitis, indicating their potential role in neuroprotection and modulation of immune responses within the central nervous system . This application opens avenues for exploring these compounds in neuropharmacology.

Case Studies and Research Findings

The following table summarizes key findings from recent research studies involving (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide and related compounds:

Mechanism of Action

The mechanism of action of (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Bioactivity

Table 1: Key Structural and Functional Differences

*Calculated based on formula.

Pharmacological and Mechanistic Insights

- Syk Inhibition : The core compound and its dihydro analogue (sc-206507) disrupt Syk-mediated protein interactions, critical in immune signaling. Saturation in sc-206507 enhances hydrophobic binding to Syk’s active site .

- Antioxidant Activity : Fluorinated triazole derivatives (e.g., 5e) exhibit radical-scavenging properties, attributed to electron-withdrawing fluorine atoms stabilizing reactive intermediates .

- Antiviral Activity: Thiazolidinone derivatives inhibit Zika NS3 helicase via sulfonamide-mediated hydrogen bonding to ATP-binding pockets .

Structure-Activity Relationships (SAR)

- Substituent Effects :

- Halogens (Cl, Br) : Increase electrophilicity and membrane permeability (e.g., compound 77 ).

- Methoxy Groups : Enhance solubility but may reduce target affinity due to steric hindrance .

- Conjugated Double Bonds : The E-configuration in the core compound optimizes planar geometry for enzyme binding .

Biological Activity

The compound (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide is a complex organic molecule notable for its unique structural features, which include an indole moiety and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases, including cancer and bacterial infections.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 356.41 g/mol. Its structure is characterized by the presence of an indole ring system, which is often associated with diverse pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, studies on indoline-5-sulfonamides have demonstrated their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme commonly overexpressed in hypoxic tumor environments. The most potent compounds in this category showed IC50 values as low as 12.9 µM against MCF7 breast cancer cells under hypoxic conditions, indicating a promising therapeutic potential for targeting cancer cells while overcoming chemoresistance .

Table 1: Anticancer Activity of Indoline-5-Sulfonamides

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| 4f | CA IX | 12.9 | Hypoxic selectivity |

| 4e | K562 | 10 | Moderate activity |

| 4a–u | CA IX | Up to 132.8 | Various substitutions tested |

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives have also been explored. Compounds similar to (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide have shown activity against both Gram-positive and Gram-negative bacteria. For example, modifications in the indole structure have led to enhanced antibacterial activity, suggesting that this compound may also possess similar properties .

Table 2: Antibacterial Activity Overview

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 5b | Staphylococcus aureus | Effective |

| 5g | Escherichia coli | Moderate |

| 5d | Pseudomonas aeruginosa | Low |

The biological activity of (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide likely involves multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrases, enzymes that play a crucial role in maintaining pH balance in tumor microenvironments.

- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.

Case Studies

Several studies have focused on the biological activity of indole-based sulfonamides:

- Study on CA IX Inhibition : A series of synthesized indoline derivatives were tested for their ability to inhibit CA IX and demonstrated significant antiproliferative effects across various cancer cell lines .

- Antibacterial Screening : A study evaluating the antibacterial efficacy of indole derivatives highlighted the importance of structural modifications in enhancing activity against specific bacterial strains .

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| CuI | PEG-400/DMF | 12 | 42 | |

| CuI | PEG-400/DMF | 48 | 20 |

Basic: How is the E-configuration of the exocyclic double bond confirmed experimentally?

Answer:

The E-configuration is determined via:

- X-ray crystallography : SHELX-refined structures provide unambiguous bond-length and angle data .

- ¹H NMR coupling constants : Trans-olefinic protons exhibit coupling constants (J) >12 Hz, consistent with E-stereochemistry .

Advanced: How can researchers address discrepancies in spectroscopic data during structural validation?

Answer:

Discrepancies (e.g., unexpected NMR peaks or HRMS deviations) require:

- Replication : Repeat synthesis under inert conditions to exclude oxidation/byproduct formation.

- Alternative techniques : Use X-ray crystallography to resolve ambiguities in NMR assignments .

- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311++G(d,p) basis set) .

Q. Table 2: Key ¹H NMR Data for Structural Confirmation

| Proton Environment | δ (ppm) | Multiplicity | J (Hz) | Reference |

|---|---|---|---|---|

| Aromatic H (indole core) | 7.62 | Singlet | - | |

| Methoxy groups | 3.80–3.95 | Singlet | - |

Advanced: What computational methods predict the compound’s electronic properties and target interactions?

Answer:

- DFT calculations : Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity (e.g., B3LYP/6-311++G(d,p)) .

- Molecular docking : Screen against kinase targets (e.g., using AutoDock Vina) to predict binding affinities, guided by structural analogs like SU-11274 (a sulfonamide indole kinase inhibitor) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Analog synthesis : Modify substituents (e.g., sulfonamide group, indole substituents) using methods in .

- Biological assays : Test kinase inhibition (e.g., IC₅₀ determination via ADP-Glo™ assays) and compare with computational docking results .

- Data integration : Correlate electronic properties (DFT-derived) with activity to identify pharmacophoric features.

Q. Table 3: Example SAR Modifications

| Modification Site | Biological Impact | Reference |

|---|---|---|

| Sulfonamide substitution | Alters solubility and target selectivity | |

| Indole C3 substituent | Modulates H-bonding with active site |

Advanced: What are limitations in current experimental protocols for this compound?

Answer:

- Sample degradation : Prolonged reaction times (>24 h) may lead to indole ring oxidation. Mitigate via inert atmosphere (N₂/Ar) .

- Spectral overlap : Aromatic proton signals in NMR may overlap; use 2D techniques (COSY, HSQC) for resolution .

- Crystallization challenges : Low yield of X-ray-quality crystals; optimize solvent/nucleation conditions .

Advanced: How to validate the compound’s antioxidant or kinase-inhibitory potential?

Answer:

- Kinase assays : Use recombinant kinases (e.g., PI3K/AKT/mTOR) in cell-free systems with ATP competition assays .

- ROS scavenging assays : Measure DPPH/ABTS radical quenching efficiency (IC₅₀) in comparison to known antioxidants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.